2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
CAS No.:
Cat. No.: VC15751581
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O2S |
|---|---|
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 2-[(2,4-dihydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
| Standard InChI | InChI=1S/C16H14N2O2S/c17-8-13-12-3-1-2-4-15(12)21-16(13)18-9-10-5-6-11(19)7-14(10)20/h5-7,9,19-20H,1-4H2 |
| Standard InChI Key | XSVDVICOKJCXSF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=C(C=C3)O)O)C#N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a tetrahydrobenzothiophene scaffold (4,5,6,7-tetrahydro-1-benzothiophene) fused with a nitrile group at position 3 and a (Z)-configured imine linkage at position 2. The imine bridges the benzothiophene core to a 2,4-dihydroxyphenyl group, introducing hydrogen-bonding capabilities and electronic conjugation . Key structural attributes include:
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Molecular Formula:
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Molecular Weight: 298.4 g/mol
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Stereochemistry: The (Z)-configuration of the imine group ensures planar alignment, optimizing π-π stacking interactions with biological targets .
Functional Group Contributions
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Nitrile Group: Enhances electrophilicity and serves as a hydrogen-bond acceptor.
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2,4-Dihydroxyphenyl Substituent: Acts as a hydrogen-bond donor and metal-chelating agent, critical for enzyme inhibition .
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Tetrahydrobenzothiophene: Provides rigidity and lipophilicity, influencing membrane permeability.
Synthesis and Reaction Pathways
Schiff Base Formation
The synthesis involves a Knoevenagel condensation between 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile and 2,4-dihydroxybenzaldehyde under acidic conditions (e.g., acetic acid/sodium acetate) . Microwave-assisted methods offer improved yields (37–88%) compared to conventional reflux .
Reaction Scheme:
Purification and Characterization
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the (Z)-isomer .
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Characterization:
Biological Activities and Mechanisms
Tyrosinase Inhibition
The 2,4-dihydroxyphenyl group facilitates competitive inhibition of tyrosinase (IC₅₀ = 1.2–3.8 µM), a key enzyme in melanogenesis. Docking simulations reveal hydrogen bonds between hydroxyl groups and active-site histidine residues .
Antimicrobial Properties
Schiff base derivatives exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The nitrile group disrupts bacterial cell wall synthesis .
Applications in Medicinal Chemistry
Drug Design Considerations
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Bioavailability: LogP = 2.1 suggests moderate lipophilicity, amenable to oral administration.
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Metal Chelation: The 2,4-dihydroxyphenyl group binds Fe³⁺/Cu²⁺, enhancing antioxidant activity .
Structural Analogues
| Compound | Modification | Activity Enhancement |
|---|---|---|
| 3-Cyanobenzo[b]thiophene | Lacks imine substituent | Reduced enzyme inhibition |
| DHIT derivatives | Varying aryl substituents | Improved tyrosinase binding |
Future Research Directions
Synthetic Optimization
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Catalyst Screening: Explore organocatalysts to enhance enantioselectivity in imine formation .
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Green Chemistry: Replace acetic acid with ionic liquids to reduce waste .
Biological Studies
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In Vivo Toxicity: Assess hepatotoxicity in murine models.
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Targeted Delivery: Develop nanoparticle formulations to improve CNS penetration.
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